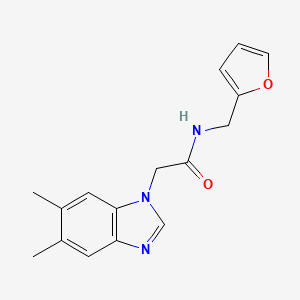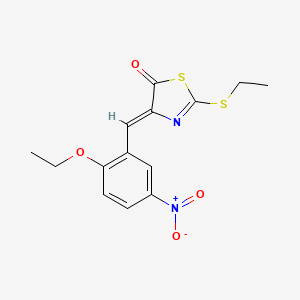
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized through multiple methods and has been found to have various biochemical and physiological effects.
Mechanism of Action
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the synaptic cleft, which has been associated with the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to increase serotonin levels in the brain, its potential as a therapeutic agent for the treatment of depression and anxiety disorders, and its use as a PET imaging agent to study the serotonin transporter in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For research on 1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine include its potential use as a therapeutic agent for the treatment of depression and anxiety disorders, its use as a PET imaging agent to study the serotonin transporter in the brain, and its potential applications in other fields, such as drug discovery and development. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis and handling for use in lab experiments.
Synthesis Methods
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine can be synthesized through various methods, including the reaction of 3-methoxybenzaldehyde with 1-(2-bromoethyl)-4-(3-methoxyphenyl)piperazine, the reaction of 3-methoxybenzaldehyde with 1-(2-chloroethyl)-4-(3-methoxyphenyl)piperazine, and the reaction of 3-methoxybenzaldehyde with 1-(2-iodoethyl)-4-(3-methoxyphenyl)piperazine. These methods have been extensively studied and optimized to produce high yields of this compound.
Scientific Research Applications
1-(2-furylmethyl)-4-(3-methoxyphenyl)piperazine has been found to have various scientific research applications, including its use as a ligand in positron emission tomography (PET) imaging studies. PET imaging is a non-invasive imaging technique that allows for the visualization of biological processes in vivo. This compound has been labeled with a radioactive isotope and used as a PET imaging agent to study the serotonin transporter in the brain. This compound has also been studied for its potential use as a therapeutic agent for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-5-2-4-14(12-15)18-9-7-17(8-10-18)13-16-6-3-11-20-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEJXDYOKXHHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)





![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
